3-fluoropyridine-4-sulfonyl fluoride
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Overview
Description
3-Fluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C5H3F2NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoropyridine-4-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction proceeds under mild conditions and yields the desired fluorinated product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as sulfuryl fluoride (SO2F2) or other solid reagents like fluorodiimide (FDIT) and aminosulfonyl fluoride (AISF). These methods are efficient and scalable, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF) is commonly used for fluorination.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
3-Fluoropyridine-4-sulfonyl fluoride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents with potential therapeutic benefits.
Industry: The compound is utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-fluoropyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and stability. This property makes it a valuable electrophile in various chemical reactions, including sulfur(VI)-fluoride exchange (SuFEx) processes .
Comparison with Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Fluoropyridine: Another fluorinated pyridine with the fluorine atom in a different position.
3,4-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring.
Uniqueness: 3-Fluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in synthetic chemistry and materials science .
Properties
CAS No. |
2141860-90-2 |
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Molecular Formula |
C5H3F2NO2S |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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